
Balsalazid-Dinatrium
Übersicht
Beschreibung
Balsalazide disodium dihydrate is an anti-inflammatory drug primarily used in the treatment of inflammatory bowel diseases such as ulcerative colitisThis targeted delivery allows the active agent to act directly on the inflamed areas of the colon, making it more effective than other treatments that release the active ingredient earlier in the digestive tract .
Wissenschaftliche Forschungsanwendungen
Balsalazide disodium dihydrate is a locally acting aminosalicylate used to treat mildly to moderately active ulcerative colitis in adults and children 5 years of age and older . It is sold under the brand names Giazo, Colazal (in the US), and Colazide (in the UK) . Balsalazide belongs to the aminosalicylates class of drugs and functions by reducing swelling in the colon, thereby alleviating ulcerative colitis symptoms like diarrhea, rectal bleeding, and stomach pain .
Adult Studies
Two randomized, double-blind studies were conducted on adults with active mild-to-moderate ulcerative colitis . In the first trial, 103 patients with sigmoidoscopy findings of friable or spontaneously bleeding mucosa were treated with either 6.75 g/day or 2.25 g/day of balsalazide. The primary efficacy endpoint was a reduction in rectal bleeding and improvement in at least one other symptom such as stool frequency, patient functional assessment, abdominal pain, sigmoidoscopic grade, and physician’s global assessment. Results showed a statistically significant difference between the high and low doses of balsalazide . A second study conducted in Europe, confirmed these findings of symptomatic improvement .
Pediatric Studies
In a clinical trial, 68 pediatric patients (ages 5 to 17) with mildly to moderately active ulcerative colitis were given either 6.75 g/day or 2.25 g/day of balsalazide disodium. The primary endpoint was the proportion of subjects with clinical improvement, defined as a reduction of at least 3 points in the Modified Sutherland Ulcerative Colitis Activity Index (MUCAI) from baseline to 8 weeks. Clinical improvement was seen in 15 (45%) patients in the 6.75 g/day group and 13 (37%) patients in the 2.25 g/day group. In both groups, patients with higher MUCAI total scores at baseline were likely to experience greater improvement .
Adverse Reactions
The most frequently reported adverse reactions in pediatric patients were headache (15%), upper abdominal pain (13%), abdominal pain (12%), vomiting (10%), diarrhea (9%), ulcerative colitis (6%), nasopharyngitis (6%), and pyrexia (6%) .
Table 2: Treatment-Emergent Adverse Reactions Reported by ≥3% of Patients in Either Treatment Group in a Controlled Study of 68 Pediatric Patients
Adverse Reaction | Balsalazide Disodium 6.75 g/day (N=33) | Balsalazide Disodium 2.25 g/day (N=35) |
---|---|---|
Headache | 5 (15%) | 0 |
Abdominal pain upper | 4 (13%) | 0 |
Abdominal pain | 2 (6%) | 4 (12%) |
Vomiting | 1 (3%) | 3 (9%) |
Diarrhea | 3 (9%) | 0 |
Colitis ulcerative | 2 (6%) | 0 |
Nasopharyngitis | 0 | 2 (6%) |
Pyrexia | 1 (3%) | 1 (3%) |
Pharmacokinetics
Balsalazide disodium has relatively low systemic exposure because of minimal absorption of balsalazide disodium and its metabolites . Data indicates that under fed conditions (high-fat meal), both Cmax and AUClast were lower, while Tmax was markedly prolonged compared to fasted conditions. Dosing balsalazide disodium as a sprinkle or capsule provides highly variable but relatively similar mean pharmacokinetic parameter values .
Following single-dose administration of 2.25 g balsalazide under fasting conditions, mean urinary recovery of balsalazide, 5-ASA, and N-Ac-5-ASA was 0.2%, 0.22%, and 10.2%, respectively .
Tmax values under different conditions
Fasting | Fed with High-Fat Meal | Sprinkled on Applesauce | |
---|---|---|---|
Balsalazide | 0.8 ± 0.85 | 1.2 ± 1.11 | 1.6 ± 0.44 |
5-ASA | 8.2 ± 1.98 | 22 ± 8.23 | 8.7 ± 1.99 |
N-Ac-5-ASA | 9.9 ± 2.49 | 20.2 ± 8.94 | 10.8 ± 5.39 |
Wirkmechanismus
Target of Action
The primary target of Balsalazide Disodium is the large intestine, where it acts directly on ulcerative colitis . It is delivered to the colon intact, where it is enzymatically cleaved to produce mesalamine, also known as 5-aminosalicylic acid, or 5-ASA .
Mode of Action
Balsalazide Disodium is a prodrug, which means it has little or no pharmacologic activity until it is metabolized in the body . It is cleaved in the colon by bacterial azoreduction to release equimolar quantities of mesalamine, which is the therapeutically active portion of the molecule .
Biochemical Pathways
The biochemical pathway affected by Balsalazide Disodium involves the production of arachidonic acid metabolites. Mucosal production of these metabolites, both through the cyclooxygenase pathways and the lipoxygenase pathways, is increased in patients with chronic inflammatory bowel disease .
Pharmacokinetics
Balsalazide Disodium is usually administered as the disodium salt . It is delivered intact to the colon, where it is cleaved by bacterial azoreduction to release mesalamine . The bioavailability of Balsalazide Disodium is less than 1%, and its protein binding is greater than or equal to 99% .
Result of Action
The result of Balsalazide Disodium’s action is the reduction of symptoms of ulcerative colitis, such as diarrhea, rectal bleeding, and stomach pain . This is achieved through the anti-inflammatory effects of mesalamine, which is released in the colon .
Action Environment
The action of Balsalazide Disodium is influenced by the environment within the colon. The presence of bacteria in the colon is necessary for the azoreduction that cleaves Balsalazide Disodium to release mesalamine . Therefore, changes in the bacterial population of the colon could potentially influence the efficacy of Balsalazide Disodium.
Biochemische Analyse
Biochemical Properties
Balsalazide Disodium is a prodrug that has little or no pharmacologic activity until it is enzymatically cleaved in the colon to produce mesalamine (5-aminosalicylic acid), an anti-inflammatory drug indicated for the treatment of mildly to moderately active ulcerative colitis . It is delivered intact to the colon where it is cleaved by bacterial azoreduction to release equimolar quantities of mesalamine, which is the therapeutically active portion of the molecule, and the inert 4-aminobenzoyl- (beta)-alanine .
Cellular Effects
Balsalazide Disodium works by decreasing swelling in the colon, thereby reducing symptoms of ulcerative colitis such as diarrhea, rectal bleeding, and stomach pain .
Molecular Mechanism
The molecular mechanism of Balsalazide Disodium involves the delivery of mesalamine to the large intestine to act directly on ulcerative colitis .
Temporal Effects in Laboratory Settings
In a clinical trial, high dose Balsalazide Disodium (3.0 g twice daily) was superior in maintaining remission in patients with ulcerative colitis compared with a low dose (1.5 g twice daily) or a standard dose of mesalamine (0.5 g three times daily). All three treatments were safe and well tolerated .
Dosage Effects in Animal Models
In animal reproduction studies, there were no adverse developmental effects observed after oral administration of Balsalazide Disodium in pregnant rats and rabbits during organogenesis at doses .
Metabolic Pathways
Balsalazide Disodium is metabolized by bacterial azoreduction in the colon to produce 5-aminosalicylic acid (mesalamine, active), 4-aminobenzoyl-β-alanine (inert), and their metabolites .
Transport and Distribution
Balsalazide Disodium is delivered intact to the colon where it is cleaved by bacterial azoreduction to release equimolar quantities of mesalamine, which is the therapeutically active portion of the molecule, and the inert 4-aminobenzoyl- (beta)-alanine .
Subcellular Localization
Balsalazide Disodium works inside the bowels to reduce the inflammation and other symptoms of the disease . It is usually administered as the disodium salt .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Balsalazid-Dinatrium-Dihydrat umfasst mehrere wichtige Schritte:
Acylierungsreaktion: Das Ausgangsmaterial, 4-Aminobenzoesäure, wird mit Glycin acyliert, um 4-Aminohippursäure zu bilden.
Katalytische Hydrierung: Die 4-Aminohippursäure wird dann einer katalytischen Hydrierung unterzogen, um das entsprechende Amin zu erzeugen.
Diazotierungsreaktion: Das Amin wird mit salpetriger Säure behandelt, um das Diazoniumsalz zu bilden.
Kopplungsreaktion: Das Diazoniumsalz wird dann mit Salicylsäure gekoppelt, um Balsalazid zu erzeugen
Industrielle Produktionsmethoden
In industriellen Umgebungen wird die Synthese von this compound-Dihydrat auf Effizienz und Ausbeute optimiert. Die Mikrowellen-gestützte Synthese wurde eingesetzt, um die Reaktionszeiten zu verkürzen und die Ausbeuten zu verbessern. Dieses Verfahren umfasst N-Acylierung, Hydrierungsreduktion, Diazotierung und Kupplungsreaktionen, gefolgt von der Salzbildung .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound-Dihydrat durchläuft verschiedene Arten von chemischen Reaktionen:
Oxidation: Balsalazid kann unter sauren Bedingungen mit Reagenzien wie Chloramin-T und Bromamin-T oxidiert werden.
Reduktion: Die Verbindung kann durch katalytische Hydrierung in ihre Aminform reduziert werden.
Substitution: Das Diazonium-Zwischenprodukt kann mit verschiedenen Nukleophilen Substitutionsreaktionen eingehen, um verschiedene Derivate zu bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Chloramin-T, Bromamin-T, saures Medium (HClO4), Temperatur um 303 K.
Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) als Katalysator.
Hauptprodukte, die gebildet werden
Oxidation: 2-Hydroxy-5-Nitroso-Benzoesäure, 3-(4-Nitroso-Benzoylamino)-Propionsäure.
Reduktion: Entsprechende Amin-Derivate.
Analyse Chemischer Reaktionen
Types of Reactions
Balsalazide disodium dihydrate undergoes several types of chemical reactions:
Oxidation: Balsalazide can be oxidized using reagents such as chloramine-T and bromamine-T in acidic conditions.
Reduction: The compound can be reduced to its amine form using catalytic hydrogenation.
Substitution: The diazonium intermediate can undergo substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Chloramine-T, bromamine-T, acidic medium (HClO4), temperature around 303 K.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Oxidation: 2-hydroxy-5-nitroso-benzoic acid, 3-(4-nitroso-benzoylamino)-propionic acid.
Reduction: Corresponding amine derivatives.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Mesalazin (5-Aminosalicylsäure): Der aktive Metabolit von Balsalazid, der direkt zur Behandlung von entzündlichen Darmerkrankungen eingesetzt wird.
Sulfasalazin: Ein weiteres Prodrug, das Mesalazin im Kolon freisetzt, aber ein anderes Trägermolekül hat.
Olsalazin: Ein Dimer von Mesalazin, das ebenfalls zur Behandlung von Colitis ulcerosa eingesetzt wird.
Einzigartigkeit
Balsalazid-Dinatrium-Dihydrat ist einzigartig in seiner Fähigkeit, Mesalazin gezielt an das Kolon zu liefern und dabei den Dünndarm zu umgehen. Diese gezielte Abgabe reduziert systemische Nebenwirkungen und erhöht die Wirksamkeit der Behandlung in den entzündeten Bereichen des Kolons .
Biologische Aktivität
Balsalazide disodium dihydrate is a prodrug primarily used in the treatment of mildly to moderately active ulcerative colitis (UC). Its biological activity is closely linked to its conversion into mesalamine (5-aminosalicylic acid) in the colon, which exerts anti-inflammatory effects. This article provides a detailed overview of the biological activity of balsalazide disodium dihydrate, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.
Balsalazide disodium is delivered intact to the colon, where it undergoes bacterial azoreduction to release mesalamine and 4-aminobenzoyl-β-alanine. The mechanism by which mesalamine exerts its therapeutic effects is not fully understood; however, it is believed to inhibit the production of inflammatory mediators such as leukotrienes and prostaglandins in the colonic mucosa, thereby reducing inflammation associated with UC .
Pharmacokinetics
The pharmacokinetic profile of balsalazide disodium shows that it has minimal systemic absorption, with over 99% of its active metabolite delivered to the colon. Key pharmacokinetic parameters are summarized in Table 1:
Parameter | Value (Mean ± SD) |
---|---|
Cmax (5-ASA) | 8.2 ± 1.98 μg/mL |
AUC (5-ASA) | 22.0 ± 8.23 μg·hr/mL |
Tmax (5-ASA) | 8.7 ± 1.99 hr |
Urinary Recovery (5-ASA) | 0.22% |
Urinary Recovery (N-Ac-5-ASA) | 10.2% |
This data indicates that systemic exposure to balsalazide and its metabolites is relatively low, emphasizing its localized action within the gastrointestinal tract .
Clinical Efficacy
Numerous clinical trials have assessed the efficacy of balsalazide disodium in treating UC. A multicenter, randomized, double-blind study demonstrated that a dosage of 6.6 g/day significantly improved clinical outcomes compared to placebo. Key findings from this study include:
- Clinical Improvement : Achieved by 55% of patients receiving balsalazide versus 40% in the placebo group (P=0.02).
- Rectal Bleeding Improvement : A significant reduction was noted in patients treated with balsalazide compared to those on placebo.
The study also reported that adverse events were similar between treatment groups, with headaches being the most common complaint .
Safety Profile
Balsalazide disodium is generally well-tolerated. In clinical trials involving pediatric patients aged 5 to 17 years, common adverse reactions included headache (15%), abdominal pain (13%), and diarrhea (9%). Importantly, serious adverse events were rare and typically resolved upon discontinuation of the drug . Table 2 summarizes common adverse reactions observed during clinical trials:
Adverse Reaction | Frequency (%) |
---|---|
Headache | 15 |
Abdominal Pain | 13 |
Diarrhea | 9 |
Vomiting | 10 |
Case Studies
- Pediatric Case Study : A study involving pediatric patients found that those treated with balsalazide at doses of either 2.25 g/day or 6.75 g/day showed significant clinical improvement after eight weeks, with a notable percentage achieving remission based on modified Sutherland UC activity index scores .
- Adult Case Study : An adult patient cohort receiving balsalazide for over a year exhibited increased systemic drug exposure compared to healthy subjects, highlighting variations in drug metabolism and absorption based on patient demographics and disease severity .
Eigenschaften
IUPAC Name |
disodium;3-[[4-[(3-carboxy-4-oxidophenyl)diazenyl]benzoyl]amino]propanoate;dihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6.2Na.2H2O/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23;;;;/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26);;;2*1H2/q;2*+1;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCNKOBSQURQOZ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC(=O)[O-])N=NC2=CC(=C(C=C2)[O-])C(=O)O.O.O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3Na2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150399-21-6 | |
Record name | Balsalazide disodium [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150399216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BALSALAZIDE DISODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XL6BJI034 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.